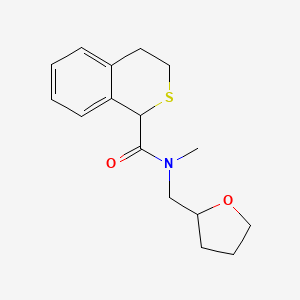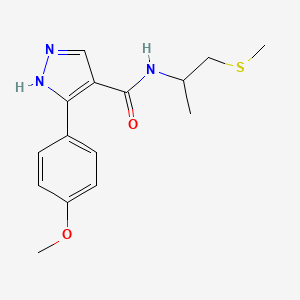![molecular formula C13H17NO2S2 B7591509 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B by binding to its active site and preventing its dephosphorylation activity. This results in increased insulin sensitivity and decreased blood glucose levels.
Biochemical and Physiological Effects:
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on enzymes and signaling pathways, the compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone. One direction is to investigate its potential as a drug candidate for the treatment of type 2 diabetes and cancer. Another direction is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to improve the compound's solubility in water and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone has been achieved using various methods. One of the most commonly used methods involves the reaction between 2-methylmorpholine and 2-chloro-1-(thiophen-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-bromo-1-(thiophen-2-yl)ethanone to yield the final product.
Aplicaciones Científicas De Investigación
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone has been found to have potential applications in drug discovery and development. The compound has been shown to have inhibitory effects on various enzymes such as protein tyrosine phosphatase 1B, which is implicated in the development of type 2 diabetes, and histone deacetylases, which are involved in cancer development. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-9-8-14(4-5-16-9)13(15)12-10-2-6-17-11(10)3-7-18-12/h2,6,9,12H,3-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSUBLVMWWKJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2C3=C(CCS2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)






![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
